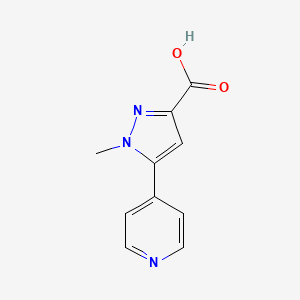
1-methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid
描述
1-methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that this compound interacts with its targets in a manner similar to other pyrazole derivatives, potentially leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as cell growth inhibition .
Pharmacokinetics
Similar compounds have been known to exhibit good bioavailability .
Result of Action
Similar compounds have been known to exhibit cytotoxic activity, indicating potential anti-cancer properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and interaction with its targets .
生物活性
1-Methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid (C10H9N3O2) is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential applications in medicine based on recent research findings.
Molecular Structure
- Molecular Formula : C10H9N3O2
- Molecular Weight : 203.20 g/mol
- SMILES Notation : CN1C(=CC(=N1)C2=CC=NC=C2)C(=O)O
- InChI Key : AIAACORTNIPHEO-UHFFFAOYSA-N
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 204.07675 | 143.2 |
| [M+Na]+ | 226.05869 | 156.1 |
| [M+NH4]+ | 221.10329 | 149.7 |
| [M+K]+ | 242.03263 | 153.0 |
| [M-H]- | 202.06219 | 144.0 |
Anticancer Properties
Research indicates that derivatives of the pyrazole structure, including this compound, exhibit significant anticancer activity. These compounds have shown effectiveness against various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
In vitro studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .
Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory properties. Studies have shown that compounds within this class can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. For instance, specific derivatives have been documented to exhibit potent anti-inflammatory activity with IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
Antimicrobial Activity
Emerging studies suggest that pyrazole derivatives may possess antimicrobial properties, making them candidates for further exploration in treating infections caused by resistant strains of bacteria .
Study on Anticancer Activity
A study published in ACS Omega evaluated a series of pyrazole derivatives for their anticancer effects. The findings indicated that certain structural modifications significantly enhanced the antiproliferative activity against multiple cancer types. Notably, the study reported a derivative with an IC50 value of less than 10 µM against breast cancer cells, highlighting its potential as a lead compound for drug development .
Evaluation of Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of pyrazole derivatives using carrageenan-induced paw edema models in rats. The results showed that specific compounds exhibited significant reductions in edema compared to controls, indicating their potential utility in treating inflammatory diseases .
属性
IUPAC Name |
1-methyl-5-pyridin-4-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-13-9(6-8(12-13)10(14)15)7-2-4-11-5-3-7/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYDNQQKGJWSCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















